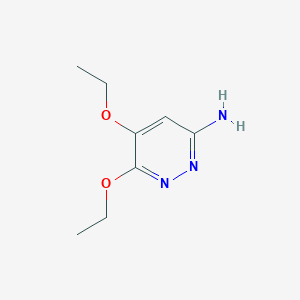
3-Ethoxy-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2,2-dimethylpropan-1-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further bonded to two methyl groups and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2,2-dimethylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-1-propanol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohol derivatives.
Substitution: Formation of ethers, amines, or other substituted compounds.
Aplicaciones Científicas De Investigación
3-Ethoxy-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of surfactants and stabilizers for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ethoxy group provides additional steric and electronic effects, further modulating the compound’s behavior in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1-propanol: Similar structure but lacks the ethoxy group.
3-Ethoxy-1-propanol: Similar structure but lacks the dimethyl groups.
2,2-Dimethyl-3-ethoxybutane: Similar structure but with a different carbon chain length.
Uniqueness
3-Ethoxy-2,2-dimethylpropan-1-ol is unique due to the presence of both the dimethyl and ethoxy groups, which confer distinct steric and electronic properties. These features make it a versatile compound with diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H16O2 |
|---|---|
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
3-ethoxy-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-4-9-6-7(2,3)5-8/h8H,4-6H2,1-3H3 |
Clave InChI |
KWJOBPQHYKOEJR-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,5'-[Methylenebis(oxy)]bis(4,4-dinitropentan-1-ol)](/img/structure/B8582892.png)
![[3-(1-Benzothiophen-3-yl)phenyl]methanol](/img/structure/B8582904.png)





![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyrazine](/img/structure/B8582962.png)

![9-bromo-N-(1-iminoethyl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8582970.png)

![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4-chloroaniline](/img/structure/B8582991.png)
